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Compound of Interest

Compound Name: 2-cyclohexyl-2-ethoxyethan-1-ol

CAS No.: 1864613-13-7

Cat. No.: B6279697

Get Quote

A Technical Analysis & Synthetic Guide for Drug
Discovery
Executive Summary
Yes, 2-cyclohexyl-2-ethoxyethan-1-ol is a distinct chiral building block.

It belongs to the class of

-hydroxy ethers (specifically an

-alkoxy alcohol relative to the cyclohexyl group). Its value in drug discovery lies in its ability to
introduce a lipophilic cyclohexyl motif alongside a specific ether linkage, providing a precise
spatial arrangement of Hydrogen Bond Acceptors (HBA) and Donors (HBD).

Unlike simple aliphatic alcohols, the C2 stereocenter in this molecule creates a rigid vector

between the hydrophobic cyclohexyl ring and the polar functionality. This makes it an excellent

scaffold for:
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Bioisosteric Replacement: Mimicking isoleucine or leucine side chains while altering

metabolic susceptibility.

Solubility Modulation: The ether oxygen increases aqueous solubility compared to the parent

alkyl chain without significantly compromising membrane permeability.

Kinase & GPCR Targeting: Fitting into hydrophobic pockets (e.g., ATP binding sites) where

stereochemistry dictates affinity.

This guide details the structural basis of its chirality, validated synthetic routes for the pure

enantiomers, and protocols for analytical verification.

Structural Architecture & Stereochemistry
The molecule 2-cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7 for racemic) possesses

a single stereogenic center at Carbon 2.

Cahn-Ingold-Prelog (CIP) Priority Assignment
To determine the absolute configuration (

or

), we assign priorities to the four substituents attached to C2 based on atomic number and
connectivity.

Priority 1: -OEt (Ethoxy group). Oxygen (Atomic Number 8) has the highest priority.

Priority 2: -CH

OH (Hydroxymethyl group). Carbon bonded to (O, H, H).[1]

Priority 3: -Cy (Cyclohexyl group). Carbon bonded to (C, C, H).

Comparison: The Carbon in -CH

OH is bonded to Oxygen, whereas the Carbon in -Cy is bonded only to other Carbons.
Oxygen beats Carbon, so -CH

OH > -Cy.
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Priority 4: -H (Hydrogen). Lowest priority.

Conclusion: The arrangement of these groups creates two non-superimposable enantiomers:

(R)-2-cyclohexyl-2-ethoxyethan-1-ol and (S)-2-cyclohexyl-2-ethoxyethan-1-ol.

Visualization of Stereochemistry

Figure 1: Stereochemical Priority Assignment (CIP Rules)

C2 Stereocenter

1. -OEt (Ethoxy)
(Oxygen attached)

2. -CH2OH
(C attached to O)

3. -Cyclohexyl
(C attached to C)

4. -H
(Hydrogen)

Click to download full resolution via product page

Synthetic Routes: Accessing the Enantiomers[2][3]
[4][5]
Obtaining this building block in high enantiomeric excess (ee) is critical. We present two

primary routes: a Chiral Pool Approach (recommended for reliability) and a Kinetic Resolution

Approach (recommended for cost-efficiency).

Route A: The "Hexahydromandelic" Chiral Pool Strategy
This route utilizes (R)- or (S)-Mandelic acid as a low-cost, high-purity starting material.

Mechanism:

Hydrogenation: Mandelic acid is hydrogenated to Hexahydromandelic acid

(Cyclohexylmandelic acid). Crucial: Use Rh/C or Rh/Al
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O

to prevent racemization and ensure ring saturation.

Esterification: Conversion to the ethyl ester.

O-Alkylation: Introduction of the ethyl group. Note: Standard Williamson ether synthesis

(NaH) can cause racemization via enolization. We use Silver(I) Oxide (Ag

O) to preserve optical purity.

Reduction: Conversion of the ester to the primary alcohol.

Protocol 1: Synthesis of (R)-2-cyclohexyl-2-ethoxyethan-1-ol

Step 1: Hydrogenation

Dissolve (R)-Mandelic acid (10 g) in MeOH (100 mL) with 5% Rh/Al

O

(500 mg).

Hydrogenate at 50 psi H

for 12 h. Filter catalyst. Yield: ~98% (R)-Hexahydromandelic acid.

Step 2: Esterification

Reflux the acid in EtOH (50 mL) with catalytic H

SO

for 4 h. Neutralize and extract.[2]

Step 3: Non-Racemizing O-Alkylation (Purdie-Irvine conditions)

To a solution of Ethyl (R)-hexahydromandelate (1.0 eq) in DMF, add Ag

O (1.5 eq) and Ethyl Iodide (2.0 eq).
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Stir at room temperature for 24-48 h. (Ag

O acts as a mild base that does not abstract the

-proton, preventing racemization).

Filter through Celite and concentrate.

Step 4: Reduction

Dissolve intermediate in dry THF at 0°C.

Add LiAlH

(1.2 eq) portion-wise. Stir 2 h.

Quench (Fieser method), filter, and distill.

Route B: Lipase-Catalyzed Kinetic Resolution
If the racemic material is sourced cheaply, enzymatic resolution provides >99% ee.

Protocol 2: Kinetic Resolution of Racemic 2-cyclohexyl-2-ethoxyethan-1-ol

Dissolve racemic alcohol (10 g) in Vinyl Acetate (50 mL) (acts as solvent and acyl donor).

Add Novozym 435 (immobilized Candida antarctica Lipase B, 500 mg).

Shake at 30°C. Monitor by chiral GC.

The Logic: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-

alcohol unreacted (or vice versa depending on enzyme specificity).

Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Hydrolysis: Hydrolyze the (R)-acetate with K

CO

/MeOH to recover pure (R)-alcohol.
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Synthetic Workflow Diagram

Figure 2: Comparative Synthetic Pathways

Starting Material:
(R)-Mandelic Acid

1. Hydrogenation (Rh/C)
(Retains Stereochemistry)

Starting Material:
Racemic 2-cyclohexyl-2-ethoxyethan-1-ol

Enzymatic Resolution
(Novozym 435, Vinyl Acetate)

2. Esterification (EtOH/H+)

3. O-Alkylation (Ag2O, EtI)
(PREVENTS RACEMIZATION)

4. Reduction (LiAlH4)

Target:
(R)-2-cyclohexyl-2-ethoxyethan-1-ol

(>98% ee)

Separation:
Alcohol vs Acetate

Target:
Enantiopure Alcohol
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Analytical Profiling & Quality Control
Trustworthiness in chiral synthesis requires rigorous validation.

Chiral HPLC Method
Standard reverse-phase columns cannot separate these enantiomers. Use normal-phase chiral

stationary phases.
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Parameter Condition

Column Chiralcel OD-H or Chiralpak AD-H (Daicel)

Mobile Phase Hexane : Isopropanol (95:5 or 98:2)

Flow Rate 0.5 - 1.0 mL/min

Detection
UV at 210 nm (low sensitivity due to lack of

chromophore) or Refractive Index (RI)

Note

If UV detection is difficult, derivatize with p-

nitrobenzoyl chloride to introduce a

chromophore.

NMR Validation (Mosher's Ester Analysis)
To determine absolute configuration without a reference standard:

React the alcohol with (R)-(-)-MTPA-Cl (Mosher's acid chloride).

React a second aliquot with (S)-(+)-MTPA-Cl.

Analyze

H NMR or

F NMR.

Calculate

. The pattern of positive/negative shifts for protons near the stereocenter will assign the
configuration based on the Mosher model.

Applications in Drug Discovery
Bioisostere for Leucine/Isoleucine
The 2-cyclohexyl-2-ethoxy group occupies a similar volume to a leucine side chain but

introduces an ether oxygen.
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Effect: The oxygen can accept a hydrogen bond from the protein backbone, potentially

locking the conformation of the drug-target complex.

Metabolic Stability: The cyclohexyl ring blocks

-oxidation pathways common to aliphatic chains.

Solubilizing Linker
In Antibody-Drug Conjugates (ADCs) or PROTACs, lipophilicity often leads to aggregation.

Application: Using this chiral alcohol as a linker moiety breaks planarity (due to the sp

stereocenter) and increases solubility via the ether oxygen, improving the pharmacokinetic
profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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